molecular formula C17H8Cl2N2O2 B2409155 2-((3,4-Dichlorophenyl)amino)-2-(1,3-dioxoindan-2-ylidene)ethanenitrile CAS No. 685550-65-6

2-((3,4-Dichlorophenyl)amino)-2-(1,3-dioxoindan-2-ylidene)ethanenitrile

Cat. No.: B2409155
CAS No.: 685550-65-6
M. Wt: 343.16
InChI Key: WMLAMVQBQJKVLQ-UHFFFAOYSA-N
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Description

2-((3,4-Dichlorophenyl)amino)-2-(1,3-dioxoindan-2-ylidene)ethanenitrile is a synthetic organic compound that features a complex structure with multiple functional groups

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-1-hydroxy-3-oxoindene-2-carboximidoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8Cl2N2O2/c18-12-6-5-9(7-13(12)19)21-14(8-20)15-16(22)10-3-1-2-4-11(10)17(15)23/h1-7,22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFPDWUHWOHPPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C(=NC3=CC(=C(C=C3)Cl)Cl)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-Dichlorophenyl)amino)-2-(1,3-dioxoindan-2-ylidene)ethanenitrile typically involves multi-step organic reactions. One common approach might include the following steps:

    Formation of the Indanone Core: The indanone core can be synthesized through a Friedel-Crafts acylation reaction.

    Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction using 3,4-dichloroaniline.

    Formation of the Ethanenitrile Moiety: The ethanenitrile group can be added through a condensation reaction with appropriate nitrile precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-((3,4-Dichlorophenyl)amino)-2-(1,3-dioxoindan-2-ylidene)ethanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 2-((3,4-Dichlorophenyl)amino)-2-(1,3-dioxoindan-2-ylidene)ethanenitrile exhibit significant anticancer properties. Studies have shown that the compound can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Specific derivatives have demonstrated effectiveness against a range of bacterial strains and fungi, suggesting potential use as an antimicrobial agent in pharmaceutical formulations .

Materials Science

Polymer Chemistry
In materials science, this compound can be utilized as a building block for synthesizing novel polymers. Its functional groups allow for incorporation into polymer matrices that exhibit enhanced thermal stability and mechanical properties. Research into polymer composites containing this compound has shown promising results in improving material performance under various environmental conditions .

Nanotechnology Applications
The compound's unique structure also lends itself to applications in nanotechnology. It can be used in the development of nanocarriers for drug delivery systems, where its ability to encapsulate therapeutic agents enhances bioavailability and targeted delivery to specific tissues .

Agricultural Chemistry

Pesticide Development
The potential of this compound as a pesticide has been explored due to its biological activity against pests. Its efficacy in controlling agricultural pests while minimizing environmental impact positions it as a candidate for developing safer and more effective agrochemicals .

Case Studies

Study Focus Findings Reference
Anticancer ActivityInduced apoptosis in various cancer cell lines; inhibited proliferation via specific pathways.
Antimicrobial EfficacyEffective against multiple bacterial strains; potential for inclusion in topical formulations.
Polymer ApplicationsEnhanced mechanical properties observed in polymer composites; improved thermal stability noted.
Pesticidal ActivityDemonstrated efficacy against common agricultural pests; lower toxicity to non-target species.

Mechanism of Action

The mechanism of action of 2-((3,4-Dichlorophenyl)amino)-2-(1,3-dioxoindan-2-ylidene)ethanenitrile involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering cellular signaling pathways, or inducing changes in gene expression. Detailed studies are required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3,4-Dichlorophenyl)amino)-2-(1,3-dioxoindan-2-ylidene)propanenitrile
  • 2-((3,4-Dichlorophenyl)amino)-2-(1,3-dioxoindan-2-ylidene)butanenitrile

Uniqueness

2-((3,4-Dichlorophenyl)amino)-2-(1,3-dioxoindan-2-ylidene)ethanenitrile is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Biological Activity

The compound 2-((3,4-Dichlorophenyl)amino)-2-(1,3-dioxoindan-2-ylidene)ethanenitrile (CAS: 685550-65-6) is a synthetic organic molecule known for its complex structure and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of the compound is C17H8Cl2N2O2C_{17}H_{8}Cl_{2}N_{2}O_{2}. Its synthesis typically involves multi-step organic reactions:

  • Formation of the Indanone Core : Achieved through Friedel-Crafts acylation.
  • Introduction of the Amino Group : Accomplished via nucleophilic substitution using 3,4-dichloroaniline.
  • Formation of the Ethanenitrile Moiety : Added through condensation reactions with appropriate nitrile precursors .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. Specifically, it has shown significant cytotoxic effects on the MCF-7 breast cancer cell line.

  • Cytotoxicity Evaluation : The compound exhibited an IC50 value of 1.29 μM against MCF-7 cells, outperforming standard treatments like 5-fluorouracil (IC50 = 7.79 μM) .
CompoundIC50 (μM)
2c1.29
5-Fluorouracil7.79

The mechanism by which this compound exerts its anticancer effects may involve:

  • Inhibition of VEGFR2 Kinase : Molecular docking studies revealed that it binds effectively to the VEGFR2 kinase receptor, crucial for tumor growth and angiogenesis. The IC50 values for this inhibition were found to be as low as 0.0528 μM .
Compound CodeVEGFR2 IC50 (μM)
2c0.0528
Sorafenib0.0643

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects. It stabilizes red blood cell membranes under hypotonic conditions, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

Several studies have been conducted to evaluate the biological activity of related compounds within the same class.

  • Study on Benzothiazinones : A series of benzothiazinones were synthesized and evaluated for their cytotoxic effects against MCF-7 cells. The findings indicated that compounds with similar structural motifs exhibited comparable or enhanced activity relative to standard drugs .
  • VEGFR2 Inhibition Assays : In vitro assays showed that compounds derived from similar synthetic pathways had varying degrees of effectiveness against VEGFR2 kinase, reinforcing the importance of structural modifications in enhancing biological activity .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-((3,4-Dichlorophenyl)amino)-2-(1,3-dioxoindan-2-ylidene)ethanenitrile?

  • Methodology : The compound can be synthesized via condensation of amidrazones with 2-(1,3-dioxoindan-2-ylidene)malononitrile. Key parameters include:

  • Solvent : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity.
  • Temperature : Reactions typically proceed at 80–100°C under inert atmosphere.
  • Catalyst : Base catalysts (e.g., triethylamine) facilitate deprotonation and cyclization.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) yields >90% purity .
    • Data Table :
SolventTemperature (°C)CatalystYield (%)
DMF80Et₃N85
DMSO100K₂CO₃78

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR identify aromatic protons (δ 6.8–7.5 ppm), nitrile (C≡N, δ ~110 ppm), and carbonyl groups (C=O, δ ~170 ppm).
  • IR : Peaks at ~2200 cm⁻¹ (C≡N) and ~1700 cm⁻¹ (C=O) confirm functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₁₇H₁₀Cl₂N₂O₂: 363.01) .

Q. How can tautomerism in the dioxoindan-ylidene moiety affect structural analysis?

  • Methodology : Variable-temperature NMR (VT-NMR) or X-ray crystallography resolves tautomeric equilibria. Computational modeling (DFT) predicts stable tautomers and their electronic properties .

Advanced Research Questions

Q. How can molecular docking predict the compound’s interaction with biological targets?

  • Methodology :

  • Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.
  • Ligand Preparation : Optimize the compound’s 3D structure (e.g., using Gaussian09 with B3LYP/6-31G* basis set).
  • Protein Preparation : Retrieve target structures (e.g., kinases) from PDB; remove water, add hydrogens, and assign charges.
  • Validation : Compare binding affinities (ΔG) with known inhibitors and validate via MD simulations .

Q. What strategies address low yields in the synthesis of this compound?

  • Methodology :

  • Reagent Ratios : Increase amidrazone:malononitrile molar ratio (1:1.2) to drive reaction completion.
  • Microwave-Assisted Synthesis : Reduces reaction time (30 mins vs. 24 hrs) and improves yield by 15–20%.
  • Byproduct Analysis : LC-MS identifies side products (e.g., uncyclized intermediates); optimize pH to suppress undesired pathways .

Q. How can in vitro assays evaluate the compound’s potential as a kinase inhibitor?

  • Methodology :

  • Enzyme Inhibition : Use ADP-Glo™ Kinase Assay to measure IC₅₀ against kinases (e.g., EGFR, VEGFR).
  • Cell-Based Assays : MTT or CellTiter-Glo® assays assess cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7).
  • Data Interpretation : Compare dose-response curves with positive controls (e.g., staurosporine) and analyze selectivity via kinome profiling .

Contradictions in Literature

  • Synthetic Routes : reports amidrazone-based synthesis, while describes multi-step pathways for analogous nitriles. Cross-validate methods by replicating conditions and comparing yields .
  • Biological Activity : Computational predictions () suggest kinase inhibition, but experimental validation is lacking. Prioritize in vitro testing to confirm hypotheses .

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